molecular formula C15H18FNO2 B587389 1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine CAS No. 878208-57-2

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine

Cat. No.: B587389
CAS No.: 878208-57-2
M. Wt: 263.312
InChI Key: KCQCIGZMHMLFSE-UHFFFAOYSA-N
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Description

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine ( 878208-57-2) is a chemical intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of advanced active pharmaceutical ingredients (APIs) . This compound, with the molecular formula C 15 H 18 FNO 2 and a molecular weight of 263.31 g/mol, serves as a key building block in complex organic syntheses . Its specific research value is closely tied to the development of Nebivolol and its related analogs, making it a critical material for researchers working on cardiovascular pharmaceuticals . Suppliers offer this intermediate with supportive technical packages and can provide upstream or downstream intermediates to support comprehensive research workflows . The product is available from certified manufacturers under international quality standards, including WHO GMP and ISO, ensuring consistency and reliability for research applications . It is supplied with available manufacturer documentation, including detailed specifications and Material Safety Data Sheets, upon request . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c16-12-5-7-13-11(10-12)4-6-14(19-13)15(18)17-8-2-1-3-9-17/h5,7,10,14H,1-4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCIGZMHMLFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC3=C(O2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730838
Record name (6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878208-57-2
Record name (6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkyl Ester Hydrolysis (CN102250050A)

This method employs 2,4-dibromobutyric acid alkyl ester as the starting material. The three-step sequence avoids costly palladium catalysts, favoring mild conditions and high yields:

Step 1 : Cyclization of 2,4-dibromobutyric acid alkyl ester with a fluorinated phenolic derivative under acidic catalysis (e.g., HCl, H2SO4).
Step 2 : Hydrolysis of the intermediate alkyl ester using aqueous NaOH or KOH to yield the carboxylic acid.
Step 3 : Recrystallization from ethyl acetate/methanol to achieve >95% purity.

Key advantages include readily available reagents and scalability. Yields exceed 70% across all steps.

Catalytic Hydrogenation (CN1629154A)

An alternative route starts with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which undergoes Pd/C-catalyzed hydrogenation. While effective, this method’s reliance on noble metal catalysts increases costs. Post-hydrolysis, the racemic acid is resolved via chiral amines (e.g., dehydroabietylamine), achieving enantiomeric excess >99%.

Activation of the Carboxylic Acid

Conversion to the reactive acyl chloride is critical for subsequent piperidine coupling.

Thionyl Chloride (SOCl2) Method

Treating the carboxylic acid with excess SOCl2 under reflux (60–80°C) for 4–6 hours yields the acyl chloride. The reaction is monitored via IR spectroscopy (disappearance of -COOH stretch at 1700 cm⁻¹). Excess SOCl2 is removed under vacuum to prevent side reactions.

Oxalyl Chloride Catalysis

For acid-sensitive substrates, oxalyl chloride with catalytic DMF at 0–25°C provides milder conditions. This method minimizes decomposition, preserving the benzopyran ring’s integrity.

Coupling with Piperidine

The final step involves nucleophilic acyl substitution between the acyl chloride and piperidine.

Schotten-Baumann Conditions

A two-phase system (water/dichloromethane) with excess piperidine ensures rapid reaction at 0–5°C. The base (NaOH) neutralizes HCl, driving the reaction to completion. Typical yields range from 85–92%.

Reaction Equation :

C10H8FO3Cl+C5H11NC15H18FNO2+HCl\text{C}{10}\text{H}8\text{FO}3\text{Cl} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}{15}\text{H}{18}\text{FNO}2 + \text{HCl}

Conditions: 0°C, 2h, stoichiometric piperidine.

Solvent-Free Optimization

Recent industrial protocols (e.g., Stalwart Laboratories) omit solvents, mixing equimolar acyl chloride and piperidine at 25°C for 1h. This green chemistry approach reduces waste and simplifies purification.

Alternative Synthetic Strategies

Direct Aminolysis of Esters

Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate reacts with piperidine under microwave irradiation (100°C, 30min), achieving 88% yield. This one-pot method bypasses acyl chloride formation but requires high temperatures.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic esters enables enantioselective synthesis. For (R)-enantiomers, Candida antarctica lipase B achieves 98% ee in hexane at 37°C.

Analytical Characterization

NMR Data (CDCl₃, 500 MHz):

  • 1H-NMR : δ 7.01–6.96 (m, 4H, aromatic), 4.85 (t, J=10Hz, 1H, CH), 3.75 (s, 3H, OCH3).

  • 13C-NMR : δ 172.5 (C=O), 161.2 (C-F), 115–125 (aromatic carbons).

Chromatographic Purity :
HPLC (C18 column, MeCN/H2O 70:30): Rt = 8.2min, purity >99% .

Chemical Reactions Analysis

Types of Reactions

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperidine-Linked Benzopyran Derivatives

Compound Name Core Structure Substituents Functional Groups Potential Applications
1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine Benzopyran + piperidine 6-Fluoro Carbonyl linkage Hypothesized β-blocker metabolite
1-[(6-Chloro-1H-indol-3-yl)acetyl]-4-(2-oxo-1-imidazolidinyl)-piperidine Indole + piperidine 6-Chloro, imidazolidinyl Acetyl linkage Antimicrobial/anticancer research
Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]- Pyridine + piperidine 6-Methyl Carbonyl linkage Neurological ligand design

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 6-fluoro substituent in the target compound may improve metabolic stability compared to 6-chloro analogs, as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronegativity .
  • Core Heterocycles : Benzopyran derivatives (as in the target compound) are associated with cardiovascular activity, while indole-based analogs (e.g., 6-chloro-indolyl) are explored for antimicrobial properties due to their planar aromatic systems .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacological Activity and Metabolic Pathways

Compound Pharmacological Activity Metabolic Pathway Active Metabolites
Target Compound Hypothesized β-blocker activity Likely N-dealkylation (similar to nebivolol) Fluorinated diol derivatives
Nebivolol Metabolites (e.g., 1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethane-1,2-diol) Retained β-blocker activity Oxidative N-dealkylation Active hydroxylated metabolites
Piperidine, 1-[(6-chloro-1H-indol-3-yl)acetyl]-4-(2-oxo-1-imidazolidinyl)- Antimicrobial activity Glucuronidation Inactive glucuronides

Insights :

  • Metabolic Stability: The target compound’s fluorine substitution may slow oxidative metabolism compared to non-fluorinated analogs, as seen in nebivolol’s active metabolites .
  • Activity Retention : Nebivolol’s aromatic hydroxylated metabolites retain activity, suggesting that fluorinated benzopyran derivatives like the target compound could similarly resist deactivation .

Research Implications and Limitations

While the target compound’s structural features align with bioactive molecules, its discontinued status and lack of direct pharmacological data limit conclusive comparisons. Further studies should focus on synthesizing analogs with modified substituents (e.g., 6-fluoro vs. 6-methyl) to evaluate receptor binding and metabolic profiles.

Biological Activity

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine (CAS Number: 878208-57-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FNO2, with a molecular weight of 263.31 g/mol. The structure features a piperidine ring attached to a benzopyran moiety, which is known for its diverse biological activities.

Chemical Structure:

SMILES Fc1ccc2OC CCc2c1 C O N3CCCCC3\text{SMILES Fc1ccc2OC CCc2c1 C O N3CCCCC3}

Research indicates that compounds similar to this compound may exhibit their biological activity through multiple mechanisms, including:

  • Inhibition of Monoamine Oxidase (MAO):
    • Studies have shown that related compounds can inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters. For instance, certain derivatives have demonstrated IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 0.51 μM for MAO-B inhibition) .
  • Antioxidant Activity:
    • Compounds in this class have been noted for their ability to scavenge reactive oxygen species (ROS), thereby providing protective effects against oxidative stress .
  • Antimicrobial Properties:
    • Some analogues have displayed significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activities of compounds related to this compound:

Study Findings
Study on MAO InhibitionDemonstrated selective inhibition of MAO-B with low toxicity on Vero cells up to 100 μg/mL .
Antioxidant ActivityExhibited ROS scavenging effects, reducing cellular damage in oxidative stress models .
Antimicrobial TestingShowed significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 1 to 4 μg/mL .

Toxicological Assessment

Toxicity studies are crucial for understanding the safety profile of new compounds. In vitro tests on Vero cells indicated that this compound and its analogues were non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety margin for further development .

Q & A

Q. Q1. What are the key synthetic strategies for preparing 1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine, and how can reaction conditions be optimized?

Answer: The compound is synthesized via acylation of the piperidine core with 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives. Key steps include:

  • Acylation reactions : Use of coupling agents like EDCl/HOBt or DCC to activate the carboxylic acid moiety for nucleophilic attack by the piperidine nitrogen. Reaction yields (e.g., 70–90%) depend on solvent polarity (e.g., DCM vs. DMF) and temperature control (0–25°C) to minimize side reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures purity. Purity is confirmed by HPLC (≥95%) and melting point analysis (e.g., 212°C for the carboxylic acid precursor) .

Q. Q2. How are structural and purity characteristics validated for this compound?

Answer:

  • Spectroscopic methods :
    • 1H/13C NMR : Assign signals for the benzopyran fluorinated aromatic protons (δ 6.8–7.2 ppm) and piperidine carbonyl (δ ~165 ppm). Discrepancies in coupling constants (e.g., J = 8–10 Hz for aromatic F) indicate conformational stability .
    • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 319.4 [M+H]+) with fragmentation patterns consistent with the benzopyran-piperidine scaffold .
  • Chromatography : Retention times (e.g., 8.2 min on C18 columns) and peak symmetry in HPLC confirm batch consistency .

Advanced Research Questions

Q. Q3. What computational methods are effective in predicting the compound’s binding affinity to neurological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors. Key findings:
    • The fluorinated benzopyran moiety engages in hydrophobic interactions with receptor pockets, while the piperidine carbonyl forms hydrogen bonds with conserved residues (e.g., Asp114 in 5-HT2A) .
    • Docking scores (e.g., −9.2 kcal/mol) correlate with in vitro IC50 values (e.g., 120 nM for 5-HT2A inhibition) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. Q4. How do structural modifications (e.g., substituent variation) impact biological activity?

Answer:

  • Case study : Replacement of the 6-fluoro group with chloro or nitro groups alters:
    • Lipophilicity : LogP increases from 2.1 (fluoro) to 2.8 (nitro), enhancing blood-brain barrier penetration but reducing aqueous solubility .
    • Receptor selectivity : Nitro derivatives show 5-fold higher affinity for σ1 receptors vs. σ2, attributed to steric and electronic effects .
  • Methodology :
    • Synthesize analogs via parallel synthesis (e.g., 12 derivatives) and screen in radioligand binding assays (e.g., Ki values for σ1: 15–300 nM) .

Q. Q5. How can discrepancies in reported bioactivity data be resolved?

Answer:

  • Data normalization : Cross-validate assays using reference standards (e.g., haloperidol for σ receptor studies) and standardized protocols (e.g., 3H-DTG displacement assays) .
  • Meta-analysis : Compare IC50 values across studies (e.g., 50–200 nM for σ1 inhibition) and adjust for differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., Mg2+ concentration) .

Methodological Recommendations

  • Synthesis : Optimize acylation steps using microwave-assisted synthesis (e.g., 80°C, 20 min) to reduce reaction time and improve yields .
  • Analytical QC : Implement UPLC-PDA/ELSD for rapid purity assessment (≤5 min runtime) .
  • In silico screening : Combine docking with free-energy perturbation (FEP) calculations to predict binding thermodynamics (ΔΔG) .

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